molecular formula C22H20N2O B14448159 2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline CAS No. 76379-47-0

2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline

Cat. No.: B14448159
CAS No.: 76379-47-0
M. Wt: 328.4 g/mol
InChI Key: IWGWIXRQMPCCBK-UHFFFAOYSA-N
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Description

2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of 2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline typically involves the reaction of 3-ethyl-1,3-benzoxazole with a suitable quinoline derivative under specific reaction conditions. The process may include steps such as condensation, cyclization, and purification to obtain the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline include other benzoxazole derivatives such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

76379-47-0

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

3-ethyl-2-(2-methyl-3-quinolin-2-ylprop-2-enylidene)-1,3-benzoxazole

InChI

InChI=1S/C22H20N2O/c1-3-24-20-10-6-7-11-21(20)25-22(24)15-16(2)14-18-13-12-17-8-4-5-9-19(17)23-18/h4-15H,3H2,1-2H3

InChI Key

IWGWIXRQMPCCBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC(=CC3=NC4=CC=CC=C4C=C3)C

Origin of Product

United States

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